molecular formula C12H12N2OS B1487102 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol CAS No. 2098137-78-9

2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Cat. No. B1487102
CAS RN: 2098137-78-9
M. Wt: 232.3 g/mol
InChI Key: OHKVLPUPQIAKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol, also known as CTP, is a heterocyclic organic compound with a unique structure. It has been studied for its potential applications in a variety of fields, from medicine to chemical synthesis. CTP is a relatively new compound, having been first synthesized in the late 1990s. Since then, it has been studied for its potential uses in the fields of medicine, chemistry, and other areas. In

Scientific Research Applications

Synthesis and Pharmacological Screening : A study by Bhat et al. (2014) involved the synthesis of pyrimidine derivatives similar to 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol. These compounds were evaluated for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, with some exhibiting excellent anti-inflammatory effects comparable to the standard drug diclofenac sodium and moderate analgesic activities in comparison to pentazocine (Bhat, Kumar, Nisar, & Kumar, 2014).

Antitumor and Antimicrobial Effects : Valuev-Elliston et al. (2013) synthesized 6-(thiophen-2-ylmethyl)pyrimidin-4(3H)-one derivatives and found that they inhibited the activity of HIV-1 recombinant reverse transcriptase in micromolar concentration ranges. This suggests a potential application in antiviral therapies (Valuev-Elliston, Ivanov, Orlinson, Gerasimov, Brunilina, Zakharova, Kochetkov, Novakov, & Navrotskii, 2013).

Antioxidant and Anti-inflammatory Properties : Shehab et al. (2018) synthesized pyrimidine-2-thiol derivatives with thiophene moieties and evaluated their antioxidant and anti-inflammatory activities. The compounds showed potent activities in both in vitro and in vivo models, indicating their potential as therapeutic agents for inflammation and oxidative stress-related disorders (Shehab, Abdellattif, & Mouneir, 2018).

Antifungal Activity : A study by Wang et al. (2018) on pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties revealed significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, highlighting their potential as antifungal agents (Wang, Gao, Zhang, Liu, & Jiang, 2018).

properties

IUPAC Name

2-cyclopropyl-4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-11-7-9(6-10-2-1-5-16-10)13-12(14-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKVLPUPQIAKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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